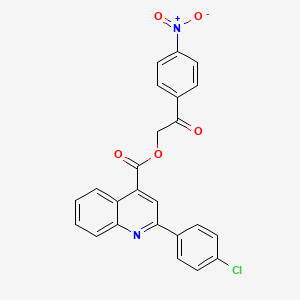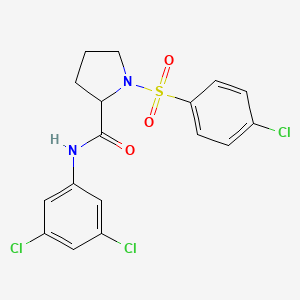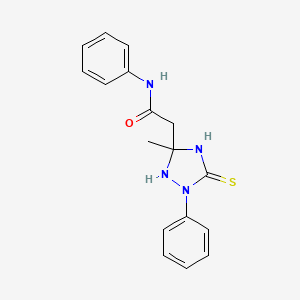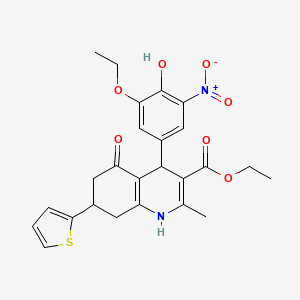
2-(4-nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-4-quinolinecarboxylate
Overview
Description
2-(4-nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-4-quinolinecarboxylate is a useful research compound. Its molecular formula is C24H15ClN2O5 and its molecular weight is 446.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 446.0669493 g/mol and the complexity rating of the compound is 682. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures have been studied for their antimicrobial and antiproliferative activities .
Biochemical Pathways
Similar compounds have been shown to impact various biochemical pathways, leading to antimicrobial and anticancer effects .
Result of Action
Similar compounds have been shown to have promising antimicrobial and antiproliferative activities .
Biochemical Analysis
Biochemical Properties
2-(4-nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-4-quinolinecarboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and transcription . The interaction with these enzymes is primarily inhibitory, leading to the disruption of DNA processes. Additionally, the compound has been observed to bind to certain proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The compound also affects the expression of genes involved in cell survival and apoptosis, leading to a decrease in cell viability. Furthermore, it has been shown to disrupt cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and reduced energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, and modulating their activity . For example, it inhibits the activity of DNA gyrase and topoisomerase by binding to their active sites, preventing them from performing their essential functions in DNA replication and transcription. Additionally, the compound can activate or inhibit various signaling pathways by interacting with signaling proteins, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. The extent of these effects can diminish over time due to the gradual degradation of the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit tumor growth in cancer models . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level result in significant adverse effects, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver by enzymes such as cytochrome P450 . During metabolism, the compound undergoes various transformations, including reduction, oxidation, and conjugation reactions. These metabolic processes can lead to the formation of active or inactive metabolites, which can influence the overall pharmacological effects of the compound. The interaction with metabolic enzymes can also affect the levels of other metabolites, thereby altering metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments. Additionally, binding proteins can facilitate the distribution of the compound within tissues, influencing its localization and accumulation. The distribution pattern of the compound can affect its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. The nuclear localization of the compound is essential for its inhibitory effects on DNA replication and transcription, as well as its ability to modulate gene expression.
Properties
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-(4-chlorophenyl)quinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClN2O5/c25-17-9-5-15(6-10-17)22-13-20(19-3-1-2-4-21(19)26-22)24(29)32-14-23(28)16-7-11-18(12-8-16)27(30)31/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWQDYWMVDSSSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-chlorophenyl)-4-methyl-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4045625.png)

![dimethyl 1-(tetrahydro-2-furanylmethyl)-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4045640.png)
![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide](/img/structure/B4045660.png)

![2-[3-(2-chlorobenzyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide](/img/structure/B4045676.png)

![3-[4-(2-CHLOROBENZYL)PIPERAZINO]-1-(3-METHOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B4045681.png)
![methyl (4Z)-4-[(3-ethoxy-4-propoxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B4045684.png)
![Methyl 4-chloro-3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate](/img/structure/B4045688.png)
![1-(4-Fluorophenyl)-3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4045697.png)
![N-{3-[({[4-(butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]phenyl}-3-chlorobenzamide](/img/structure/B4045712.png)
![3-(4-fluorophenyl)-5-(4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4045720.png)

